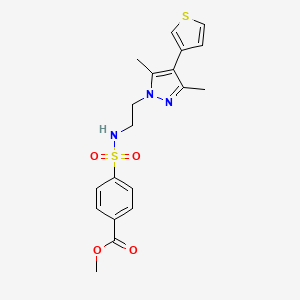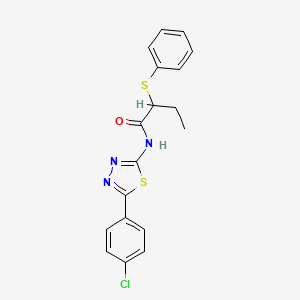
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6ClF3O3 . It is an ester and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3" . This indicates the presence of a methyl group (CH3), a chloro group (Cl), a hydroxy group (OH), and a trifluoromethyl group (CF3) on a benzoate backbone.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.59 . The compound should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
Methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of complex molecules. It has been utilized in the development of novel acaricides, such as amidoflumet, highlighting its role in pest control through chemical synthesis (Kimura & Hourai, 2005). Additionally, its derivatization has led to advancements in nucleic acid research, particularly in the selective protection of ribonucleosides for the synthesis of oligoribonucleotides, demonstrating its utility in genetic engineering and molecular biology (Kempe et al., 1982).
Material Science and Engineering
In material science, the compound has been explored for the formation of surface covalent organic frameworks (COFs). It plays a role in polyester condensation reactions leading to novel COF structures on metal surfaces, which are significant for catalysis, sensing, and filtration applications (Marele et al., 2012). This showcases its potential in creating high-performance materials with tailored properties.
Analytical Chemistry
This compound is also crucial in the development of selective and colorimetric fluoride chemosensors. Its structural components enable the creation of sensors with high specificity towards fluoride ions, offering tools for environmental monitoring and analysis (Ma et al., 2013).
Pharmaceutical and Medicinal Chemistry
While ensuring the exclusion of direct drug usage and dosage information, it's worth noting that the compound's derivatives have been explored for their potential in creating new classes of antihyperglycemic agents. This research underscores the compound's relevance in the synthesis of therapeutic agents targeting metabolic disorders (Kees et al., 1996).
Environmental Science
The degradation and transformation pathways of similar compounds have been studied for environmental remediation purposes. Research on bacterial strains capable of metabolizing chlorinated aromatic compounds provides insights into bioremediation strategies for pollutant degradation in the environment (Arensdorf & Focht, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVLEGUYRDYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)





![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)
![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)